molecular formula C15H12ClN3O6S B14937880 N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide

N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide

Cat. No.: B14937880
M. Wt: 397.8 g/mol
InChI Key: APNHGUAYFGHZBK-UHFFFAOYSA-N
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Description

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-CHLORO-3-NITROBENZAMIDE is an organic compound known for its complex structure and potential applications in various fields. This compound features a benzamide core substituted with acetylamino, sulfonyl, chloro, and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-CHLORO-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Acetylation: Addition of an acetyl group to the amino group.

    Sulfonylation: Introduction of a sulfonyl group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by controlled acetylation and sulfonylation reactions. These processes require precise temperature control, catalysts, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-CHLORO-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-CHLORO-3-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-CHLORO-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE
  • N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}BENZAMIDE
  • N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}PHENYLAMIDE

Properties

Molecular Formula

C15H12ClN3O6S

Molecular Weight

397.8 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C15H12ClN3O6S/c1-9(20)18-26(24,25)12-5-3-11(4-6-12)17-15(21)10-2-7-13(16)14(8-10)19(22)23/h2-8H,1H3,(H,17,21)(H,18,20)

InChI Key

APNHGUAYFGHZBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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